molecular formula C21H28N2O3 B12160678 1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)- CAS No. 325738-85-0

1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)-

Cat. No.: B12160678
CAS No.: 325738-85-0
M. Wt: 356.5 g/mol
InChI Key: PUMDGMAGNLONJV-UHFFFAOYSA-N
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Description

The compound 1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)- features a piperazineethanol backbone with two key substituents:

  • alpha-[(4-Methoxyphenoxy)methyl]: An ether-linked 4-methoxyphenoxy group at the alpha position of the ethanol moiety.
  • 4-(Phenylmethyl): A benzyl group at the 4-position of the piperazine ring.

This structure is characteristic of bioactive piperazine derivatives, which are frequently explored for cardiovascular, neurological, and antihistaminic applications due to their receptor-binding versatility .

Properties

CAS No.

325738-85-0

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C21H28N2O3/c1-25-20-7-9-21(10-8-20)26-17-19(24)16-23-13-11-22(12-14-23)15-18-5-3-2-4-6-18/h2-10,19,24H,11-17H2,1H3

InChI Key

PUMDGMAGNLONJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperazine with an appropriate alkylating agent to introduce the ethanol group. This is followed by the introduction of the methoxyphenoxy and phenylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the methoxy group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound α-(4-Methoxyphenoxy)methyl, 4-(phenylmethyl) C₂₁H₂₆N₂O₃ 354.45 Not explicitly reported; inferred from analogs
4-(Diphenylmethyl)-α-(4-quinolinyloxy)methyl-1-piperazineethanol α-(4-Quinolinyloxy)methyl, 4-(diphenylmethyl) C₂₈H₂₇N₃O₂ 449.54 Potent inotropic effects in rat hearts
1-Piperazineethanol, 4-[(4-fluorophenyl)methyl]- 4-(4-Fluorobenzyl) C₁₃H₁₉FN₂O 238.30 Melting point: 55°C; used in drug intermediates
1-Piperazineethanol,4-[(4-chlorophenyl)phenylmethyl]- 4-(4-Chlorobenzhydryl) C₁₉H₂₃ClN₂O 330.85 Industrial applications (pesticides, APIs)
1-Piperazineethanol,4-(2-methoxyphenyl)-α-(8-quinolinyloxy)methyl- α-(8-Quinolinyloxy)methyl, 4-(2-methoxyphenyl) C₂₄H₂₇N₃O₃ 405.50 Synthetic intermediate for pharmaceuticals
Key Observations:
  • Substituent Position and Bioactivity: The 4-methoxyphenoxy group in the target compound introduces an electron-rich aromatic system via the methoxy (-OCH₃) group, which may enhance hydrogen bonding or π-π interactions in receptor binding compared to halogenated analogs (e.g., 4-fluorophenylmethyl in ).
  • Halogenated Derivatives : Chlorine or fluorine substituents (e.g., ) increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but could also elevate toxicity risks .

Physicochemical Properties

  • Melting Points: Halogenated derivatives (e.g., 55°C for ) generally exhibit higher melting points than non-halogenated analogs due to stronger intermolecular forces.

Biological Activity

1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)-, also known as compound 110148-93-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)- can be described by its molecular formula C20H26N2OC_{20}H_{26}N_{2}O and a molecular weight of 342.44 g/mol. The compound features a piperazine ring, which is a key structural element linked to various biological activities.

Structural Formula

The structural formula can be represented as follows:

C20H26N2O\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}

Pharmacological Effects

Research indicates that piperazine derivatives exhibit a wide range of pharmacological effects, including:

  • Cardiovascular Effects : Some studies have shown that compounds similar to 1-Piperazineethanol can exert inotropic (increasing heart contractility) and vasodilatory effects. For instance, related compounds demonstrated significant inotropic effects in isolated rat hearts compared to guinea pig hearts, suggesting species-specific responses to these agents .
  • Neurotransmitter Interaction : Piperazine derivatives often interact with neurotransmitter receptors. For example, certain piperazine compounds have been identified as agonists for serotonin receptors (5-HT(1A)), which are crucial for mood regulation and anxiety response .

Case Studies

  • Inotropic Activity : A study involving the administration of piperazine derivatives in anesthetized dogs revealed that these compounds could produce direct inotropic effects. The vasodilatory activity was more pronounced in one particular derivative compared to others, highlighting the potential for selective therapeutic applications .
  • Receptor Binding Studies : Research has demonstrated that piperazine compounds can bind effectively to serotonin receptors in various animal models, with implications for treating mood disorders and other neuropsychiatric conditions .

Comparative Data Table

Compound Inotropic Effect Vasodilatory Effect Species Tested
1-Piperazineethanol (related)HighModerateAnesthetized Dogs
Compound 1 (related piperazine)Greater than 1Less pronouncedIsolated Rat Hearts
Compound 15 (related piperazine)One-tenth of Compound 1More pronouncedIsolated Guinea Pig Hearts

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